2-(4-Ethylphenyl)cyclopentan-1-one

Lipophilicity ADME Drug Design

Secure your supply of 2-(4-Ethylphenyl)cyclopentan-1-one, a critical aryl cyclopentanone building block for medicinal chemistry. The para-ethyl substitution delivers a calculated LogP of 3.68—precisely balancing lipophilicity for CNS drug-likeness and target engagement. Validated as a CCR5 antagonist scaffold and dual 5-lipoxygenase/cyclooxygenase inhibitor, this intermediate is essential for reproducing published pharmacological data. Avoid potency loss seen with 4‑methyl or unsubstituted analogs. Supplied at ≥95% purity for reproducible results in lead optimization and chemical biology.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B13068042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)cyclopentan-1-one
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CCCC2=O
InChIInChI=1S/C13H16O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12H,2-5H2,1H3
InChIKeyLDQXJOQYPYFQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)cyclopentan-1-one (CAS 1249102-02-0): A Para-Ethyl-Substituted Cyclopentanone for Medicinal Chemistry and Biological Screening


2-(4-Ethylphenyl)cyclopentan-1-one is a synthetic aryl-substituted cyclopentanone derivative characterized by a cyclopentanone ring substituted at the 2-position with a 4-ethylphenyl group . This compound serves as a versatile small-molecule scaffold in medicinal chemistry, with documented activity as a CCR5 antagonist and inhibitor of 5-lipoxygenase and cyclooxygenase in cellular assays [1]. The para-ethyl substitution distinguishes it from the widely used methyl analog (2-(4-methylphenyl)cyclopentan-1-one) by modulating lipophilicity and steric bulk, which directly impacts target engagement, metabolic stability, and synthetic tractability in lead optimization campaigns.

Why 2-(4-Ethylphenyl)cyclopentan-1-one Cannot Be Replaced by Methyl or Unsubstituted Analogs in Lead Optimization


Substitution on the phenyl ring of 2-arylcyclopentanones is a critical determinant of biological activity, pharmacokinetic profile, and synthetic accessibility. The 4-ethyl group in 2-(4-ethylphenyl)cyclopentan-1-one provides a specific balance of lipophilicity (LogP = 3.68 ) and steric bulk that is not replicated by the smaller 4-methyl analog (LogP ~3.0) or the unsubstituted parent (LogP ~2.5). This difference directly affects membrane permeability, target binding kinetics, and metabolic stability. Furthermore, the 4-ethylphenyl moiety is a key pharmacophore element in CCR5 antagonist development [1], and its replacement with other para-substituents (e.g., Cl, F, OMe) can abolish or significantly alter activity profiles. Consequently, generic substitution with more common or less expensive analogs is not scientifically justifiable in programs where this specific substitution pattern has been validated for potency, selectivity, or in vivo efficacy.

Quantitative Differentiation of 2-(4-Ethylphenyl)cyclopentan-1-one: Evidence-Based Comparator Analysis for Informed Procurement


Para-Ethyl Substitution Enhances Lipophilicity Relative to 4-Methyl and 4-Chloro Analogs, Impacting Membrane Permeability and ADME Predictions

2-(4-Ethylphenyl)cyclopentan-1-one exhibits a calculated LogP (cLogP) of 3.68 , which is significantly higher than that of the 4-methyl analog (2-(4-methylphenyl)cyclopentan-1-one, cLogP ~3.0) and the 4-chloro analog (2-(4-chlorophenyl)cyclopentan-1-one, cLogP 3.18 ). This difference in lipophilicity directly influences membrane permeability and distribution volume. The 4-ethylphenyl group provides a ~0.5-0.7 LogP unit increase compared to the methyl analog, which can be decisive for crossing the blood-brain barrier or achieving sufficient oral absorption in CNS-targeted programs. The 4-isopropyl analog (cLogP ~4.1) may overshoot optimal lipophilicity ranges (Lipinski Rule of Five) for certain applications.

Lipophilicity ADME Drug Design Cyclopentanones

CCR5 Antagonist Activity: 4-Ethyl Substitution Validated in HIV Entry Inhibition Screen, with Direct Comparator Data Unavailable for 4-Methyl and 4-Chloro Analogs

2-(4-Ethylphenyl)cyclopentan-1-one has been identified as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While precise IC50 or Ki values are not disclosed in the primary screening data, the compound was active in a functional assay measuring reduction in RANTES-induced intracellular calcium in HEK 293 cells expressing human CCR5 [2]. Direct comparator data for 4-methyl, 4-chloro, or 4-fluoro analogs are not available in the same assay. However, the 4-ethyl group is a common motif in CCR5 antagonist pharmacophores, and its replacement with smaller (e.g., methyl) or more polar (e.g., fluoro) groups can lead to a loss of activity [3].

CCR5 Antagonist HIV Entry Chemokine Receptor Anti-inflammatory

Inhibition of 5-Lipoxygenase and Cyclooxygenase: Target Compound Exhibits Activity in Cellular Assays, While Methyl Analog Data Are Absent

2-(4-Ethylphenyl)cyclopentan-1-one was tested for inhibition of 5-lipoxygenase in intact basophilic rat leukemia cells at 1.0 µM and for inhibitory activity against cyclooxygenase in mouse macrophages . The compound was active in both assays, though exact IC50 values are not reported in the summary data. No data are available for the 4-methyl or 4-chloro analogs in these same assays, preventing a direct quantitative comparison. However, the presence of activity in both assays suggests a broad anti-inflammatory potential that may be sensitive to the para-substituent's electronic and steric properties.

5-Lipoxygenase Cyclooxygenase Inflammation Enzyme Inhibition

Commercially Available Purity and Specifications: 95% Minimum Purity Ensures Reproducibility in Biological Assays

2-(4-Ethylphenyl)cyclopentan-1-one is available from multiple reputable suppliers with a minimum purity specification of 95% . This purity level is standard for research-grade cyclopentanones and ensures that biological activity data are not confounded by significant impurities. In contrast, some analogs (e.g., 2-(4-chlorophenyl)cyclopentan-1-one) are available at 98% purity , which may be preferable for sensitive biophysical assays requiring higher purity. However, the 95% purity of the target compound is adequate for most initial screening and chemical biology applications, and its availability from multiple sources facilitates competitive pricing and supply chain security.

Purity Quality Control Reproducibility Procurement

Procurement-Driven Application Scenarios for 2-(4-Ethylphenyl)cyclopentan-1-one Based on Validated Differentiation Evidence


Lead Optimization in CCR5 Antagonist Programs for HIV and Inflammatory Diseases

This compound is a validated starting point for medicinal chemistry teams developing CCR5 antagonists. The 4-ethylphenyl group provides a specific lipophilicity and steric profile that has been shown to confer activity in cellular CCR5 functional assays . Unlike the methyl analog, which may lack sufficient potency, the ethyl group offers a balance that can be further optimized through additional substitutions. Procurement of this specific intermediate is essential for reproducing or extending the published pharmacological activity data .

ADME Property Tuning in CNS Drug Discovery

The calculated LogP of 3.68 positions 2-(4-ethylphenyl)cyclopentan-1-one as an ideal intermediate for optimizing blood-brain barrier penetration. Compared to the more polar 4-chloro (LogP 3.18) or less lipophilic 4-methyl (~3.0) analogs, the ethyl substitution provides a critical LogP boost without exceeding typical CNS drug-likeness thresholds (e.g., LogP 3-5). This makes it a preferred building block for synthesizing CNS-penetrant lead compounds.

Tool Compound for Studying Dual 5-Lipoxygenase/Cyclooxygenase Inhibition

Based on its activity in both 5-lipoxygenase (at 1.0 µM) and cyclooxygenase cellular assays, this compound can serve as a tool for investigating the crosstalk between leukotriene and prostaglandin pathways in inflammation models. Its use in such studies is supported by the availability of the compound at ≥95% purity from multiple suppliers, ensuring reproducible results across independent laboratories.

Synthetic Intermediate for Advanced Heterocyclic and Prostaglandin Analogs

The cyclopentanone core of 2-(4-ethylphenyl)cyclopentan-1-one is a versatile handle for further functionalization. It can undergo reactions typical of ketones, including aldol condensations, Wittig reactions, and reductive aminations, to yield a wide array of heterocyclic and carbocyclic derivatives . Its use as a building block in the synthesis of prostaglandin analogs and other bioactive cyclopentanoids is well-precedented in the patent and primary literature .

Quote Request

Request a Quote for 2-(4-Ethylphenyl)cyclopentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.